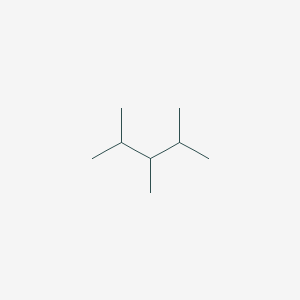

2,3,4-Trimethylpentane

描述

属性

IUPAC Name |

2,3,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-6(2)8(5)7(3)4/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPGDEORIPLBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060343 | |

| Record name | 2,3,4-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liqiud; [Alfa Aesar MSDS] | |

| Record name | 2,3,4-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

27.1 [mmHg] | |

| Record name | 2,3,4-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-75-3 | |

| Record name | 2,3,4-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Trimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOJ1QVR6OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethylpentane: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylpentane, a branched-chain alkane with the chemical formula C8H18, is a significant, albeit less commonly discussed, isomer of octane.[1][2] As a constituent of gasoline, it plays a role in fuel performance and emissions.[3][4] Beyond its application in the automotive industry, this compound is of interest to researchers for its unique physicochemical properties, metabolic pathways, and as a reference compound in various analytical techniques.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis considerations, spectroscopic signature, and safety protocols, offering a critical resource for professionals in chemistry and related sciences.

Core Physicochemical and Thermodynamic Properties

This compound is a clear, colorless, and flammable liquid with a mild hydrocarbon odor similar to hexane.[3][4] Its highly branched structure influences its physical and thermodynamic properties, distinguishing it from its straight-chain and other branched isomers. A summary of these key properties is presented in Table 1.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 565-75-3 | [1][5][6] |

| Molecular Formula | C8H18 | [1][7] |

| Molecular Weight | 114.23 g/mol | [1][7] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Mild aliphatic hydrocarbon | [3][4] |

| Boiling Point | 113-114 °C | [3][4] |

| Melting Point | -110 °C | [3][4] |

| Density | 0.719 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.404 | [3][4] |

| Vapor Pressure | 27.0 mmHg at 25 °C | [3] |

| Flash Point | 5 °C | [3] |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene.[3][8] | |

| Standard Enthalpy of Combustion (ΔH°c) | -5064.9 kJ/mol (for combustion to CO2(g) and H2O(g)) | [9] |

| Standard Enthalpy of Formation (ΔH°f) | -655.3 kJ/mol | [10] |

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound consists of a five-carbon pentane backbone with three methyl group substitutions at the second, third, and fourth carbon atoms.[1] This intricate branching is key to its chemical behavior and spectroscopic identity.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and quantification of this compound. Key expected spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Complex multiplets in the aliphatic region due to overlapping signals from methyl and methine protons. Expected chemical shifts would be in the range of 0.7-1.7 ppm. | [11][12] |

| ¹³C NMR | Distinct signals for the different carbon environments. The highly branched structure will result in several unique peaks in the aliphatic region. | [13] |

| Infrared (IR) Spectroscopy | Strong C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations for methyl and methylene groups are expected in the 1470-1365 cm⁻¹ region. | [1] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 114, with characteristic fragmentation patterns of branched alkanes, including prominent peaks from the loss of methyl (m/z 99) and larger alkyl fragments. | [1][14] |

Synthesis and Chemical Reactivity

Industrial Origin

This compound is not typically synthesized as a primary product on a large scale. Instead, it is a component of gasoline and is formed during petroleum refining processes such as the alkylation of isobutane with light olefins.[3][15] These processes aim to produce high-octane gasoline components, with 2,2,4-trimethylpentane (isooctane) being a major desired product.[15][16] this compound is often a byproduct in these complex reaction mixtures.[15]

Caption: Generalized industrial alkylation process leading to octane isomers.

Chemical Reactions

The chemical reactivity of this compound is characteristic of alkanes. It is stable at room temperature and not reactive with common chemicals.[8] Its most significant reactions include:

-

Combustion : As a fuel component, it undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[3][9] The balanced chemical equation for the complete combustion is: C₈H₁₈ + (25/2)O₂ → 8CO₂ + 9H₂O[9]

-

Atmospheric Reactions : In the atmosphere, this compound reacts with hydroxyl (OH) radicals.[3][4] This reaction is a key step in its atmospheric degradation, with an estimated atmospheric lifetime of about 20 hours.[3][4]

Applications in Research and Industry

The primary industrial application of this compound is as a component of gasoline, where it contributes to the overall octane rating of the fuel.[1][17] In a research context, its applications are more specialized:

-

Metabolism and Toxicology Studies : It has been used as a model compound to study the metabolism and nephrotoxicity of branched-chain alkanes.[1][3] Studies have shown that exposure can lead to renal damage in male rats.[3]

-

Environmental Chemistry : this compound is monitored as a volatile organic compound (VOC) in the environment, serving as a tracer for emissions from sources like diesel and gasoline vehicle exhaust.[3][4]

-

Infrared Spectroscopic Studies : It has been utilized in infrared spectroscopic investigations to understand the vibrational modes of branched alkanes.[3]

Safety, Handling, and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as a highly flammable liquid and vapor, a skin irritant, and may be fatal if swallowed and enters the airways due to aspiration hazard.[1][7]

Hazard Identification and Personal Protective Equipment (PPE)

-

Flammability : Highly flammable with a low flash point.[3][7] Keep away from heat, sparks, open flames, and other ignition sources.[18] Containers may build up pressure and rupture if heated.[19]

-

Health Hazards : Causes skin irritation.[1] Inhalation of vapors may cause drowsiness and dizziness.[7] Aspiration into the lungs if swallowed can cause chemical pneumonitis.[19]

-

Environmental Hazards : Very toxic to aquatic life with long-lasting effects.[7][18]

Appropriate personal protective equipment (PPE) is mandatory when handling this chemical. This includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC or nitrile), and flame-retardant lab coats.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[8][18]

Caption: Safe handling workflow for this compound.

Experimental Protocol: GC-MS Analysis of a Gasoline Sample

The following is a generalized protocol for the qualitative identification of this compound in a gasoline sample, leveraging its known presence and the availability of mass spectrometry data.

Objective: To identify the presence of this compound in a commercial gasoline sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Gasoline sample

-

Dichloromethane (DCM), GC grade

-

This compound standard (for retention time confirmation, optional)

-

Volumetric flasks and pipettes

-

GC vials with septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: a. Prepare a dilute solution of the gasoline sample. A 1:100 dilution with DCM is a typical starting point. b. Pipette 100 µL of the gasoline sample into a 10 mL volumetric flask. c. Dilute to the mark with DCM, cap, and invert several times to mix thoroughly. d. Transfer an aliquot of the diluted sample into a 2 mL GC vial and seal.

-

GC-MS Instrument Setup (Example Conditions): a. GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for hydrocarbon separation. b. Injection: 1 µL of the diluted sample in split mode (e.g., 50:1 split ratio). c. Inlet Temperature: 250 °C. d. Oven Temperature Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 280 °C. iii. Hold: 5 minutes at 280 °C. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Transfer Line Temperature: 280 °C. g. Ion Source Temperature: 230 °C. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Scan Range: m/z 40-400.

-

Data Acquisition and Analysis: a. Inject the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC). c. Analyze the chromatogram to identify peaks corresponding to C8 alkanes. d. Extract the mass spectrum for peaks of interest. e. Compare the obtained mass spectrum with a reference library (e.g., NIST) to identify this compound.[14] The identification should be based on both the mass spectrum match and the retention time relative to other known gasoline components.

Conclusion

This compound is a multifaceted compound with relevance in both industrial and academic spheres. While its primary role is as a component in fuels, its unique structure provides a valuable subject for studies in toxicology, environmental science, and spectroscopy. A thorough understanding of its fundamental properties and adherence to strict safety protocols are essential for any professional working with this compound. This guide serves as a foundational resource to support such endeavors, providing the core technical information necessary for informed research and development.

References

- GazFinder. (n.d.). This compound (C8H18).

- PubChem. (n.d.). This compound.

- Chemcasts. (n.d.). This compound (CAS 565-75-3) Properties | Density, Cp, Viscosity.

- Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).

- Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity.

- The Good Scents Company. (n.d.). 2,3,4-trimethyl pentane, 565-75-3.

- NIST. (n.d.). Pentane, 2,3,4-trimethyl-.

- Pharmaffiliates. (n.d.). CAS No : 565-75-3 | Product Name : this compound.

- Cheméo. (n.d.). Chemical Properties of Pentane, 2,3,4-trimethyl- (CAS 565-75-3).

- Loba Chemie. (n.d.). 2,2,4-TRIMETHYLPENTANE EXTRA PURE.

- eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.

- Google Patents. (n.d.). US2557116A - Preparation of 2,2,4-trimethyl-pentane.

- Sciencemadness Wiki. (2020). 2,2,4-Trimethylpentane.

- Wikipedia. (n.d.). 2,2,4-Trimethylpentane.

- Pearson. (n.d.). Gasoline is composed primarily of hydrocarbons, including - Brown 14th Edition Ch 5 Problem 77.

- Skysong Innovations. (2020). Isooctane Synthesis by Mimicking of Geological Reaction Conditions.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Brainly. (2023). One of the cleanest-burning octanes is a compound called this compound. The complete combustion of.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). Pentane, 2,3,4-trimethyl-.

- EPA. (n.d.). 2,2,4-Trimethylpentane.

- NIST. (n.d.). Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane.

- NIST. (n.d.). Synthesis and Physical Properties of n-Heptane and 2,2,4-Trimethylpentane.

Sources

- 1. This compound | C8H18 | CID 11269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ymdb.ca [ymdb.ca]

- 3. This compound CAS#: 565-75-3 [m.chemicalbook.com]

- 4. This compound | 565-75-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound 98 565-75-3 [sigmaaldrich.com]

- 8. Gas detectors and respiratory protection equipments C8H18 (this compound), CAS number 565-75-3 [en.gazfinder.com]

- 9. Gasoline is composed primarily of hydrocarbons, including - Brown 14th Edition Ch 5 Problem 77 [pearson.com]

- 10. brainly.com [brainly.com]

- 11. This compound(565-75-3) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]

- 15. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]

- 16. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide: Laboratory Synthesis of 2,3,4-Trimethylpentane

Abstract

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2,3,4-trimethylpentane, a highly branched C8 alkane isomer.[1] Due to its specific molecular structure, featuring only primary and tertiary carbon atoms, this compound is of significant interest in combustion research and for the validation of chemical kinetic models.[1] This document details two primary synthetic methodologies: acid-catalyzed alkylation and a Grignard-based approach. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and necessary safety precautions. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound (CAS 565-75-3) is a colorless, flammable liquid with a molecular formula of C8H18 and a molecular weight of 114.23 g/mol .[1][2] It is a structural isomer of octane and is a known component of gasoline.[2] Its highly branched structure imparts a high Research Octane Number (RON) of 102.7, making it a valuable component in high-performance fuels.[1]

Beyond its application in fuels, the unique arrangement of its carbon skeleton, devoid of secondary hydrogens, makes it an ideal model compound for fundamental studies in combustion chemistry and atmospheric reaction pathways.[1] The synthesis of high-purity this compound in a laboratory setting is therefore crucial for advancing research in these areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H18 | [2] |

| Molecular Weight | 114.23 g/mol | [2] |

| Boiling Point | 113-115 °C | [1] |

| Melting Point | ~ -109 °C | [1] |

| Density | 0.719 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.404 |

Synthetic Strategies for Laboratory Preparation

Two principal routes are detailed for the laboratory synthesis of this compound: acid-catalyzed alkylation of an alkene with an alkane and a multi-step synthesis involving a Grignard reagent.

Method 1: Acid-Catalyzed Alkylation

Alkylation in petroleum refining refers to the reaction of isobutane with light olefins (like butenes) to produce a mixture of highly branched alkanes, collectively known as alkylate.[3][4] this compound is a significant component of this mixture.[3] While industrial processes are complex, the fundamental chemistry can be adapted for laboratory synthesis. This method involves the reaction of isobutylene (2-methylpropene) with isobutane in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

2.1.1. Underlying Principles and Rationale

The reaction proceeds via a carbocation mechanism.[5] The strong acid protonates the isobutylene to form a tertiary carbocation. This reactive intermediate then attacks an isobutane molecule, leading to a hydride transfer and the formation of a new, larger carbocation and a neutral alkane. Subsequent rearrangements and further reactions ultimately lead to the formation of various trimethylpentane isomers, including the desired this compound.[5][6] Controlling reaction conditions such as temperature and reactant ratios is critical to favor the formation of the desired isomer.

2.1.2. Experimental Protocol

Safety First: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7][8][9] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (nitrile or neoprene), a lab coat, and closed-toe shoes.[7][8] Ensure an acid spill kit is readily accessible.

Materials and Reagents:

-

Concentrated sulfuric acid (98%)

-

Isobutylene (liquefied gas or generated in situ)

-

Isobutane (liquefied gas)

-

Ice-salt bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood. Cool the three-necked flask in an ice-salt bath to approximately -10 °C.

-

Carefully add a pre-determined volume of chilled concentrated sulfuric acid to the reaction flask with stirring.

-

Slowly bubble isobutane gas through the stirred sulfuric acid.

-

Concurrently, introduce isobutylene gas at a controlled rate. Maintain a high isobutane to isobutylene ratio to minimize polymerization of the olefin.[4]

-

Continue the reaction for 2-3 hours, maintaining the low temperature.

-

After the reaction is complete, cautiously pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at 113-115 °C.[1]

2.1.3. Workflow Diagram

Caption: Workflow for the acid-catalyzed alkylation synthesis of this compound.

Method 2: Grignard Reagent-Based Synthesis

This method offers a more controlled, albeit multi-step, approach to the synthesis of this compound. It involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A plausible route starts with the reaction of isopropyl magnesium bromide with 3-methyl-2-butanone.

2.2.1. Underlying Principles and Rationale

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[10] The carbon atom attached to the magnesium in the Grignard reagent is highly nucleophilic and will attack the electrophilic carbonyl carbon of the ketone.[11] This forms an alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol (2,3,4-trimethyl-3-pentanol). This alcohol is then dehydrated to form a mixture of alkenes, primarily 2,3,4-trimethyl-2-pentene. Finally, catalytic hydrogenation of the alkene yields the desired saturated alkane, this compound.

2.2.2. Experimental Protocol

Safety First: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. Grignard reagents are highly reactive and moisture-sensitive.[10] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Part A: Synthesis of 2,3,4-Trimethyl-3-pentanol

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

2-Bromopropane

-

Anhydrous diethyl ether

-

3-Methyl-2-butanone

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Slowly add a solution of 3-methyl-2-butanone in anhydrous diethyl ether.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Part B: Dehydration and Hydrogenation

Materials and Reagents:

-

Crude 2,3,4-trimethyl-3-pentanol

-

Concentrated sulfuric acid (for dehydration) or Iodine

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source

-

Ethanol (as solvent for hydrogenation)

Procedure:

-

Dehydration: Gently heat the crude alcohol with a catalytic amount of concentrated sulfuric acid or a few crystals of iodine. Distill the resulting alkene as it forms.

-

Hydrogenation: Dissolve the collected alkene in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Remove the ethanol by distillation. The remaining liquid is crude this compound, which can be further purified by fractional distillation.

2.2.3. Reaction Pathway Diagram

Caption: Multi-step synthesis of this compound via a Grignard reaction pathway.

Purification and Characterization

Regardless of the synthetic route, the final product will likely contain impurities such as unreacted starting materials, byproducts, or other isomers.

Purification

Fractional distillation is the primary method for purifying this compound from other components of the reaction mixture.[12] Given its boiling point of 113-115 °C, it can be effectively separated from lower and higher boiling point impurities.[1] For high-purity requirements, preparative gas chromatography can be employed.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the sample and identifying any byproducts. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (114.23 g/mol ).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane.

| Technique | Expected Data | Source |

| ¹H NMR (CDCl₃) | Complex multiplet patterns for methine and methyl protons. | [13] |

| ¹³C NMR (CDCl₃) | Distinct signals for the different carbon environments. | [15] |

| Mass Spec (GC-MS) | Molecular Ion (M+) at m/z = 114. | [2] |

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Standard laboratory safety practices, including the use of PPE, should be strictly followed.

The reagents used in the syntheses, particularly concentrated sulfuric acid and Grignard reagents, pose significant hazards. It is imperative to consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Emergency Procedures:

-

Skin Contact (Sulfuric Acid): Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[9][16] Remove contaminated clothing while flushing.[16]

-

Eye Contact (Sulfuric Acid): Immediately flush eyes with gently flowing water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.

-

Fire: Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use a direct stream of water.

Conclusion

This guide has detailed two robust methods for the laboratory synthesis of this compound. The choice between acid-catalyzed alkylation and the Grignard-based route will depend on the available starting materials, equipment, and the desired scale and purity of the final product. The alkylation method is more direct but may produce a more complex mixture of isomers, requiring careful purification. The Grignard synthesis is a longer, multi-step process but offers greater control over the final product's structure. In all cases, strict adherence to safety protocols is paramount for the successful and safe execution of these chemical syntheses.

References

- Standard Operating Procedure (SOP) Handling Concentrated Acids. - McMaster University. (2018).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023).

- Standard Operating Procedure - Sulfuric Acid - Princeton University. (n.d.).

- Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- This compound | C8H18 | CID 11269 - PubChem. (n.d.).

- Isobutane Alkylation - ResearchGate. (n.d.).

- US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents. (n.d.).

- Unit 13. Alkylation. Exercises 1 - Universitat Rovira i Virgili. (n.d.).

- The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes - Kinetics and Catalysis. (2024).

- This compound - Wikipedia. (n.d.).

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015).

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).

- Physical properties of purified 2,2,3-trimethylpentane - NIST. (n.d.).

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024).

- Octane compositions in sulfuric acid catalyzed isobutane/butene alkylation products: experimental and quantum chemistry studies - Hep Journals. (n.d.).

- Grignard Reagents - Chemistry LibreTexts. (2023).

- GB1103259A - Alkylation of isobutane - Google Patents. (n.d.).

- Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - NIH. (2022).

- What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? | ResearchGate. (2014).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H18 | CID 11269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. Octane compositions in sulfuric acid catalyzed isobutane/butene alkylation products: experimental and quantum chemistry studies [journal.hep.com.cn]

- 6. The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes - Katsman - Kinetics and Catalysis [journals.eco-vector.com]

- 7. westlab.com.au [westlab.com.au]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(565-75-3) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. CCOHS: Sulfuric Acid [ccohs.ca]

isomeric purity of 2,3,4-Trimethylpentane

An In-Depth Technical Guide to the Isomeric Purity of 2,3,4-Trimethylpentane

Introduction

This compound, a branched-chain isomer of octane (C8H18), is a significant compound in various fields, notably as a high-octane component in gasoline and as a reference compound in combustion research.[1][2] Its highly branched structure imparts desirable anti-knock properties, making it a valuable component in performance fuels. For researchers, scientists, and drug development professionals, the isomeric purity of this compound is of paramount importance, as the presence of other C8 isomers can significantly alter its physicochemical properties and reactivity, potentially impacting experimental outcomes and product quality. This guide provides a comprehensive technical overview of the synthesis of this compound, the origin of its isomeric impurities, and the analytical methodologies required to assess and ensure its purity.

Synthesis and the Origin of Isomeric Impurities

The commercial production of branched alkanes like this compound is predominantly achieved through the alkylation of isobutane with light olefins, such as butenes.[3] This process, typically catalyzed by strong acids like sulfuric acid or hydrofluoric acid, is designed to produce a mixture of highly branched alkanes known as alkylate.[4][5]

The reaction mechanism involves the formation of carbocation intermediates, which can undergo various rearrangements and subsequent reactions. This inherent complexity of the carbocation chemistry leads to the formation of a spectrum of C8 isomers, rather than a single, pure product.[3] Consequently, the alkylate from which this compound is isolated is a complex mixture containing other trimethylpentanes (such as 2,2,4- and 2,3,3-isomers), dimethylhexanes, and other C8 isoalkanes.[3]

Figure 1: Synthesis of this compound via alkylation, leading to a mixture of C8 isomers.

Physicochemical Properties of C8 Isomers

The separation of this compound from its isomers is challenging due to their similar molecular weights and structures. The primary physical property that enables their separation by techniques like gas chromatography and fractional distillation is their boiling point. While the differences are subtle, they are significant enough to be exploited by high-resolution separation methods.

| Isomer | Boiling Point (°C) |

| 2,2,4-Trimethylpentane (Isooctane) | 99.3 |

| 2,3,3-Trimethylpentane | 114.7 |

| This compound | 113.5 |

| 2,2-Dimethylhexane | 106.8 |

| 2,3-Dimethylhexane | 115.6 |

| 2,4-Dimethylhexane | 109.4 |

| 2,5-Dimethylhexane | 109.1 |

| 3,3-Dimethylhexane | 112.0 |

| n-Octane | 125.7 |

| Data sourced from Doc Brown's Chemistry.[6] |

As the table illustrates, the boiling points of the trimethylpentane isomers are closely clustered, necessitating analytical techniques with high resolving power.

Analytical Methodologies for Isomeric Purity Assessment

Gas Chromatography (GC) as the Primary Technique

Gas chromatography is the industry-standard and most effective method for determining the isomeric purity of volatile compounds like this compound.[7] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

Principle of Separation In the context of non-polar alkanes, separation by GC is primarily governed by the boiling points of the isomers.[7] Compounds with lower boiling points are more volatile, spend more time in the gaseous mobile phase, and thus elute from the column faster. The highly branched isomers tend to have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[8]

Key Experimental Parameters & Causality

-

Column Selection: The choice of the GC column is the most critical factor for a successful separation. For non-polar analytes like alkanes, a non-polar stationary phase is optimal, following the principle of "like dissolves like".[9] Polydimethylsiloxane (PDMS) and its derivatives are common stationary phases that provide excellent separation based on boiling point differences.[7]

-

Temperature Programming: An isothermal (constant temperature) analysis is often insufficient to resolve a complex mixture of isomers with a range of boiling points. A temperature program, where the column temperature is gradually increased during the analysis, is employed. This allows for the separation of low-boiling isomers at lower temperatures and then elutes the higher-boiling isomers in a reasonable time with good peak shape.

-

Injector and Detector Choice: A split/splitless injector is typically used to introduce a small, precise volume of the sample onto the column. For detection, a Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon analyte, making it ideal for quantitative analysis.[4] For unambiguous identification of impurities, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS). The MS provides a mass spectrum for each eluting peak, which serves as a molecular fingerprint, allowing for definitive structural elucidation based on fragmentation patterns.

Detailed Experimental Protocol for Quantitative GC Analysis

The following protocol is a representative method for the analysis of the isomeric purity of this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar column, such as one with a 100% polydimethylsiloxane stationary phase (e.g., 60 m x 0.25 mm ID, 0.50 µm film thickness, as specified in ASTM D2268 for high-purity n-heptane and isooctane analysis).[10]

-

-

Sample Preparation:

-

Dilute the this compound sample in a high-purity solvent like n-hexane or isooctane to a concentration suitable for GC analysis (e.g., 1% v/v).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/minute.

-

Final Hold: Hold at 150 °C for 5 minutes.

-

-

Detector Temperature (FID): 250 °C

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Record the chromatogram for the duration of the run.

-

Identify the peaks based on their retention times, ideally by comparing them to a standard mixture of known C8 isomers.

-

Calculate the isomeric purity using the area normalization method, where the purity is the peak area of this compound divided by the total area of all integrated peaks, expressed as a percentage.

-

Figure 2: Workflow for the GC analysis of isomeric purity.

An example of a chromatogram showing the separation of octane isomers can be found in the work by ResearchGate, which demonstrates the resolution achievable with a suitable capillary column.[11]

High-Efficiency Fractional Distillation for Purification

For obtaining high-purity this compound from a mixture of its isomers, high-efficiency fractional distillation is the most practical laboratory and industrial method.[12] This technique separates liquids based on differences in their boiling points.[13]

Principle of Fractional Distillation When a liquid mixture is heated, the vapor produced is richer in the more volatile component (the one with the lower boiling point). A fractionating column provides a large surface area (e.g., glass beads, rings, or a Vigreux column) where repeated vaporization and condensation cycles occur.[12] With each cycle, the vapor becomes progressively more enriched in the lower-boiling point component as it rises through the column. By carefully controlling the temperature and reflux ratio (the ratio of condensed vapor returned to the column versus that collected as distillate), a high degree of separation can be achieved.

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of the isomeric purity assessment, the analytical method itself must be validated. Method validation is a formal process that demonstrates that an analytical procedure is suitable for its intended purpose.[14] For a GC method determining isomeric purity, key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, particularly its isomers. This is demonstrated by achieving baseline separation of the isomers.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of impurities.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, the GC method becomes a self-validating system, providing a high degree of confidence in the reported isomeric purity values.

Conclusion

The isomeric purity of this compound is a critical parameter for its application in research and industry. Its synthesis via isobutane alkylation inherently produces a mixture of C8 isomers, necessitating robust purification and analytical techniques. High-efficiency fractional distillation is the primary method for purification, while high-resolution gas chromatography, particularly with a non-polar capillary column, is the definitive method for assessing isomeric purity. By carefully selecting the GC column and optimizing the analytical parameters, a reliable and accurate determination of the isomeric purity can be achieved. The validation of the analytical method is essential to ensure the trustworthiness of the results, providing a self-validating system for quality control.

References

- Doc Brown's Chemistry. The 18 structural isomers of molecular formula C8H18. [Link]

- Hu, Y. H. (1993). The two-step alkylation of isobutane with butenes using sulfuric acid as a catalyst.

- ResearchGate. (n.d.). Isothermal separations of (A) heptane isomers and (B) octane isomers at 30 °C on the GPCM capillary column. [Link]

- Filippini Fantoni, R. (2024, November 9). What is the boiling point of C8H18 compared to C7H16?. Quora.

- Pall, S. Melting point and boiling point of alkanes. Savita Pall and Chemistry.

- Li, Y., et al. (2024).

- ResearchGate. (n.d.).

- Sayari, A. (2004).

- Zande, M. V. (1983). Aspects of High-Resolution Gas Chromatography as Applied to the Analysis of Hydrocarbon Fuels and Other Complex Organic Mixtures.

- NIST. Octane. NIST Chemistry WebBook. [Link]

- NIST. Octane. NIST Chemistry WebBook. [Link]

- Forziati, A. F., et al. (1946). Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane.

- Bildea, C. S., & Dimian, A. C. (2005). Isobutane Alkylation.

- Wikipedia. Alkane. [Link]

- ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,.... [Link]

- NIST. Octane. NIST Chemistry WebBook. [Link]

- Zhao, H., et al. SYNTHESIS OF ENAMIDES FROM KETONES: PREPARATION OF N-(3,4-DIHYDRONAPHTHALENE-1-YL)ACETAMIDE. Organic Syntheses Procedure.

- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.

- NIST. Octane. NIST Chemistry WebBook. [Link]

- NIST. Octane. NIST Chemistry WebBook. [Link]

- Bloch, H. S. (1951). Preparation of 2,2,4-trimethyl-pentane.

- Scribd. (n.d.).

- LibreTexts. (2023). 3.5: Properties of Alkanes.

- Wikipedia. This compound. [Link]

- D'Souza, K. R., & D'Souza, D. F. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.

- Fessenden, R. J., & Fessenden, J. S. 2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure.

- Sigma-Aldrich. 2,2,4-Trimethylpentane HPLC Plus, for HPLC, GC, and residue analysis, = 99.5 540-84-1.

- Agilent. Light hydrocarbons (alkanes, alkynes, alkenes) C - Analysis of 1,3-butadiene on a capillary column.

- Liu, J., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science.

- Patai, S. (1992). The Chemistry of Functional Groups.

- Restek. (2000). A Guide to the Analysis of Chiral Compounds by GC.

- LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.

- Ilisz, I., et al. (2024).

- YouTube. (2025). TRICK TO FIND ISOMERS OF ALKANES.

Sources

- 1. Octane [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. Octane [webbook.nist.gov]

- 10. trajanscimed.com [trajanscimed.com]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. gcms.cz [gcms.cz]

A Technical Guide to the Conformational Analysis of 2,3,4-Trimethylpentane: A Model for Extreme Steric Hindrance

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and chemical reactivity. Conformational analysis, the study of molecular shapes arising from bond rotations, is therefore a cornerstone of modern chemistry, with profound implications for drug development, materials science, and chemical biology.[1][2] Highly branched alkanes serve as fundamental models for understanding the principles of non-bonded interactions that govern molecular geometry. This guide provides an in-depth technical examination of 2,3,4-trimethylpentane, a structurally complex octane isomer, as a case study for exploring severe steric and torsional strain. We will dissect its stereoisomeric forms, map its conformational energy landscape, and present a validated workflow integrating computational modeling with experimental verification to provide researchers with a robust framework for analyzing similarly complex acyclic molecules.

The Structural Complexity of this compound

This compound is an acyclic, saturated hydrocarbon (C8H18) characterized by a high degree of branching along its five-carbon backbone.[3][4] This dense substitution pattern creates significant steric congestion, making it an excellent model system for studying the energetic penalties associated with non-bonded interactions. Before analyzing its rotational conformations, it is critical to first understand its stereochemistry.

Stereoisomers: Meso and Chiral Forms

The structure of this compound contains three potential stereocenters at carbons C2, C3, and C4. However, due to the molecule's symmetry, not all combinations result in unique stereoisomers. The analysis reveals two distinct stereochemical families:

-

The Meso Compound: When the stereocenters at C2 and C4 possess opposite configurations (i.e., 2R, 4S or 2S, 4R), a plane of symmetry bisects the C3 carbon. This internal symmetry makes the molecule achiral, defining it as a meso compound.

-

The Enantiomeric Pair: When the stereocenters at C2 and C4 have the same configuration (i.e., 2R, 4R or 2S, 4S), the molecule lacks an internal plane of symmetry and is chiral. These two forms are non-superimposable mirror images of each other, constituting a pair of enantiomers.

Therefore, this compound exists as a total of three distinct stereoisomers: the meso form and the (R,R)/(S,S) enantiomeric pair. Any conformational analysis must begin by specifying which stereoisomer is being investigated.

Caption: Stereochemical relationship of this compound isomers.

Theoretical Framework: The Energetics of Conformation

The stability of any alkane conformation is determined by a balance of two primary destabilizing forces.[5][6]

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation, where bonds are aligned, and minimized in a staggered conformation, where they are maximally separated.[7] For a simple C-H/C-H eclipsing interaction, the energetic cost is approximately 4.0 kJ/mol (1.0 kcal/mol).

-

Steric Strain (van der Waals Strain): This is a repulsive force that occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to overlap. In the context of bond rotation, this is most significant in gauche interactions, where bulky groups are separated by a 60° dihedral angle. A gauche interaction between two methyl groups in butane, for example, carries an energetic penalty of about 3.8 kJ/mol.[8]

In this compound, the analysis is dominated by the severe steric strain between the methyl and isopropyl-like groups attached to the C2, C3, and C4 carbons.

Conformational Landscape of the C3-C4 Bond

To simplify the analysis, we will focus on the rotation around the C3-C4 bond of the meso stereoisomer. This bond is one of the most sterically hindered in the molecule. The "front" atom in the Newman projection will be C3, and the "back" atom will be C4.

-

Front (C3) Substituents: Hydrogen (H), Methyl (CH₃), and an Isopropyl-like group (-CH(CH₃)₂).

-

Back (C4) Substituents: Hydrogen (H), Methyl (CH₃), and an Isopropyl-like group (-CH(CH₃)₂).

The key low-energy (staggered) and high-energy (eclipsed) conformers are described below.

-

Anti-Staggered: The most stable conformer. The two large isopropyl-like groups are positioned 180° apart, minimizing steric strain. This represents the global energy minimum.[9]

-

Gauche-Staggered: Two staggered conformations exist where the isopropyl-like groups are 60° apart. These are higher in energy than the anti conformer due to a significant gauche steric interaction.

-

Eclipsed Conformations: These represent energy maxima and are highly unstable. The least stable conformation is the one in which the two bulky isopropyl-like groups are fully eclipsed (0° dihedral angle), creating immense steric and torsional strain.[9][10]

Caption: A qualitative potential energy diagram for C3-C4 bond rotation.

Relative Energy Data

The precise energy differences between conformers depend heavily on the computational method employed. However, a qualitative summary illustrates the severe energetic penalties.

| Conformer | Dihedral Angle (Bulkyl-Bulkyl) | Primary Strain Type(s) | Relative Energy (Illustrative) |

| Anti-Staggered | 180° | Minimal | 0 kJ/mol (Baseline) |

| Gauche-Staggered | 60° | Steric (Gauche) | +15 to +25 kJ/mol |

| Eclipsed (H/CH₃) | - | Torsional + Steric | +25 to +35 kJ/mol |

| Fully Eclipsed | 0° | Extreme Steric + Torsional | > +50 kJ/mol |

Methodologies for Conformational Analysis

A comprehensive analysis requires a synergistic approach, using computational methods to map the energy surface and experimental techniques for validation.

Protocol: Computational Conformational Search

This protocol outlines a standard workflow for computationally determining the stable conformers and their relative energies.[11]

Objective: To identify all low-energy conformers and the rotational barriers between them.

Methodology:

-

Structure Generation:

-

Using a molecular modeling program (e.g., Avogadro, GaussView), construct the desired stereoisomer of this compound.

-

Perform an initial geometry optimization using a computationally inexpensive method, such as the MMFF94 molecular mechanics (MM) force field, which is well-suited for alkanes.[12]

-

-

Potential Energy Surface (PES) Scan:

-

Identify the dihedral angle(s) of interest (e.g., C2-C3-C4-C5).

-

Perform a "relaxed" PES scan. This involves rotating the bond in fixed increments (e.g., 15°) while allowing all other geometric parameters (bond lengths, angles) to optimize at each step. This generates an initial energy profile.

-

-

Conformer Identification and Refinement:

-

Identify the energy minima from the PES scan. These correspond to candidate stable conformers.

-

For each candidate, perform a full geometry optimization and frequency calculation using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set (e.g., 6-31G(d)).

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Energy Analysis:

-

Compare the final electronic energies (including zero-point vibrational energy corrections) of all confirmed conformers to determine their relative stabilities and the corresponding Boltzmann population at a given temperature.

-

Protocol: Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying molecular conformation in solution.[2][13]

Objective: To experimentally determine the relative populations of conformers in solution to validate the computational model.

Methodology:

-

Sample Preparation:

-

Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Prepare the sample to a concentration suitable for ¹H NMR analysis (typically 5-10 mg in 0.6 mL).

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

At this temperature, bond rotation is rapid on the NMR timescale, meaning the observed spectrum is a weighted average of all contributing conformers.

-

-

Karplus Equation Analysis:

-

Focus on the vicinal coupling constants (³JHH) between protons on adjacent carbons (e.g., H on C3 and H on C4).

-

The magnitude of ³JHH is dependent on the H-C-C-H dihedral angle, a relationship described by the Karplus equation .

-

Using the computationally determined geometries, predict the theoretical ³JHH values for each stable conformer (anti, gauche, etc.).

-

The experimentally observed coupling constant (J_obs) will be the population-weighted average of the theoretical values: J_obs = (P_anti * J_anti) + (P_gauche1 * J_gauche1) + (P_gauche2 * J_gauche2) + ... (where P is the mole fraction/population of each conformer).

-

By solving this equation, the experimental populations (P_anti, P_gauche, etc.) can be determined and compared directly with the populations predicted from the computed energies.

-

Integrated Analysis Workflow

The most trustworthy results are achieved when computational and experimental methods are used to validate one another.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H18 | CID 11269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ymdb.ca [ymdb.ca]

- 5. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. brainly.com [brainly.com]

- 10. Solved H The most stable conformation of | Chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. auremn.org.br [auremn.org.br]

The Atmospheric Chemistry of 2,3,4-Trimethylpentane: A Technical Guide to its Reaction with Hydroxyl Radicals

This in-depth technical guide provides a comprehensive analysis of the gas-phase reaction between 2,3,4-trimethylpentane and hydroxyl radicals (•OH), a cornerstone reaction in atmospheric chemistry. This document is intended for researchers, atmospheric scientists, and professionals in drug development and environmental science who require a deep, mechanistic understanding of the oxidative fate of branched alkanes. We will explore the reaction kinetics, intricate molecular mechanisms, and the suite of experimental techniques employed to elucidate these complex processes.

Introduction: The Significance of Branched Alkane Oxidation

This compound, a highly branched C8 alkane, is a significant component of gasoline and is released into the atmosphere from vehicle exhaust[1][2][3]. In the troposphere, the primary daytime removal mechanism for alkanes is their reaction with the hydroxyl radical (•OH)[1][3]. This initiation step triggers a cascade of complex reactions that contribute to the formation of ozone, secondary organic aerosols (SOA), and other atmospheric pollutants. Understanding the specific pathways of this compound oxidation is therefore crucial for accurately modeling urban air quality and the environmental impact of fossil fuel combustion.

This guide will deconstruct the reaction of this compound with •OH radicals, focusing on the initial hydrogen abstraction, the subsequent fate of the resulting alkyl radicals in the presence of nitrogen oxides (NOx), and the ultimate formation of a range of oxygenated volatile organic compounds (OVOCs).

Reaction Kinetics: The Rate of Initiation

The overall rate of reaction between this compound and the hydroxyl radical is a critical parameter for atmospheric models. The reaction proceeds via hydrogen abstraction by the •OH radical to form a water molecule and a trimethylpentyl radical.

Reaction: (CH₃)₂CHCH(CH₃)CH(CH₃)₂ + •OH → C₈H₁₇• + H₂O

The experimentally determined rate constant for this reaction provides a measure of how quickly this compound is removed from the atmosphere.

| Rate Constant (k) | Temperature (K) | Method | Reference |

| (6.84 ± 0.12) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 2 | Relative Rate | [1][2][3] |

| (6.46 ± 0.21) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 295 | Relative Rate | [1] |

The consistency between these values, determined using the relative rate method, lends confidence to the established rate of this important atmospheric reaction. The empirical estimation method developed by Kwok and Atkinson predicts a rate constant of 8.54 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with the measured values[1].

Mechanistic Deep Dive: From Radical Formation to Stable Products

The reaction of this compound with •OH radicals is not a single-step process but a complex sequence of events. The initial site of hydrogen abstraction by the hydroxyl radical dictates the subsequent reaction pathways.

Initial Hydrogen Abstraction

This compound possesses four distinct types of C-H bonds, leading to the formation of four different initial alkyl radicals. The branching ratio for abstraction at each site is determined by the number of hydrogen atoms and the stability of the resulting radical (tertiary > secondary > primary).

-

Primary C-H bonds: (at the methyl groups attached to the 2- and 4-carbons) - estimated to account for about 8% of the initial reaction[1].

-

Primary C-H bonds: (at the methyl group on the 3-carbon) - estimated to be a minor pathway at roughly 2%[1].

-

Tertiary C-H bonds: (at the 2- and 4-positions) - the most favorable abstraction sites, accounting for approximately 56% of the reaction[1].

-

Tertiary C-H bond: (at the 3-position) - another significant pathway, contributing to about 34% of the initial abstraction events[1].

Caption: Initial H-abstraction sites on this compound by •OH.

Fate of the Alkyl Radicals in the Presence of NOx

In a typical urban atmosphere, the resulting alkyl radicals (R•) rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•).

Reaction: R• + O₂ → RO₂•

These peroxy radicals then react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or they can combine to form stable alkyl nitrates (RONO₂).

Reactions: RO₂• + NO → RO• + NO₂ RO₂• + NO (+M) → RONO₂ (+M)

The alkoxy radicals are key intermediates that can undergo several competing reactions:

-

Decomposition: Carbon-carbon bond scission to yield a smaller carbonyl compound and an alkyl radical.

-

Isomerization: Intramolecular hydrogen abstraction, typically via a six-membered ring transition state, to form a hydroxyalkyl radical[1][3].

-

Reaction with O₂: Hydrogen abstraction from the carbon bearing the oxygen atom to form a carbonyl and a hydroperoxyl radical (HO₂•).

The interplay of these pathways, particularly for the various alkoxy radicals derived from this compound, leads to the observed product distribution.

Experimental Determination of Reaction Products and Yields

The identification and quantification of the stable end-products of this complex reaction chain are paramount to validating the proposed mechanisms. This is typically achieved in smog chamber experiments under controlled conditions.

Experimental Protocol: A Self-Validating System

A common and robust experimental approach involves the use of a large-volume environmental chamber, often constructed with FEP Teflon film to minimize wall effects.

Step-by-Step Methodology:

-

Chamber Preparation: The chamber is flushed with purified air until the concentrations of contaminants are below the detection limit of the analytical instrumentation.

-

Reactant Introduction: A known concentration of this compound is introduced into the chamber, along with a reference compound (e.g., n-octane) for the relative rate measurements[1]. A source of •OH radicals, typically the photolysis of methyl nitrite (CH₃ONO) in the presence of NO, is also added.

-

Initiation of Reaction: The reaction is initiated by irradiating the chamber with blacklamps or other UV sources, which photolyzes the methyl nitrite to produce •OH radicals.

-

In-situ Monitoring and Sample Collection: The concentrations of the reactants and products are monitored over time using a suite of analytical instruments. Gas samples are collected for offline analysis.

-

Product Identification and Quantification:

-

Gas Chromatography with Flame Ionization Detection (GC-FID): Used for the quantification of this compound and the major carbonyl products[1][2].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the definitive identification of the products based on their mass spectra[1][2].

-

Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS): A powerful in-situ technique for detecting and identifying more complex and often lower-yield products, such as hydroxynitrates and hydroxycarbonyls[1][2][3].

-

The use of multiple, complementary analytical techniques provides a self-validating system, where the identification of a product by one method can be confirmed by another, ensuring the trustworthiness of the results.

Caption: A typical experimental workflow for studying gas-phase reactions.

Major Products and Molar Yields

The reaction of this compound with •OH radicals in the presence of NO yields a number of significant products. The molar yield is the number of moles of a product formed per mole of the parent alkane reacted.

| Product | Molar Yield (%) | Analytical Method(s) | Reference |

| Acetone | 76 ± 11 | GC-FID, GC-MS, API-MS | [1][2] |

| Acetaldehyde | 47 ± 6 | GC-FID, GC-MS | [1][2] |

| 3-Methyl-2-butanone | 41 ± 5 | GC-FID, GC-MS, API-MS | [1][2] |

| 2-Propyl nitrate | 6.2 ± 0.8 | GC-FID, GC-MS | [1][2] |

| 3-Methyl-2-butyl nitrate | 1.6 ± 0.2 | GC-FID, GC-MS | [1][2] |

These quantified products account for approximately 69% of the reacted this compound on a carbon basis[1][2]. Additional products observed by API-MS, though not quantified, include C5- and C8-hydroxynitrates and a C8-hydroxycarbonyl, which likely account for some of the remaining carbon[1][2][3].

Conclusion: Implications for Atmospheric Modeling and Future Research

The reaction of this compound with hydroxyl radicals is a multifaceted process that significantly influences atmospheric composition. The high yields of acetone, acetaldehyde, and 3-methyl-2-butanone from this reaction underscore the importance of including detailed, structure-specific degradation schemes in atmospheric chemical transport models. The formation of alkyl nitrates also has implications for the cycling of NOx in the troposphere.

Future research should focus on elucidating the structures and yields of the higher-generation oxidation products and their propensity to form secondary organic aerosols. The continued integration of advanced mass spectrometry techniques with theoretical calculations will be instrumental in unraveling the complete atmospheric fate of this and other important branched alkanes.

References

- Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and Mechanism of the Reaction of OH Radicals with this compound in the Presence of NO. Environmental Science & Technology, 38(19), 5038–5045. [Link]

- Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and mechanism of the reaction of OH radicals with this compound in the presence of NO. PubMed, 38(19), 5038-45. [Link]

- Aschmann, S. M., Arey, J., & Atkinson, R. (2004). Products and Mechanism of the Reaction of OH Radicals with this compound in the Presence of NO. Environmental Science & Technology, 38(19), 5038–5045. [Link]

- Atkinson, R., Baulch, D. L., Cox, R. A., Crowley, J. N., Hampson, R. F., Hynes, R. G., Jenkin, M. E., Rossi, M. J., & Troe, J. (2004). Evaluated kinetic and photochemical data for atmospheric chemistry: Volume I - gas phase reactions of O, H, NO, HO, and SO species. Atmospheric Chemistry and Physics, 4(6), 1461–1738. [Link]

- Cai, X., & Griffin, R. J. (2008). Secondary aerosol formation from the oxidation of toluene by chlorine atoms. Atmospheric Environment, 42(31), 7348–7359. [Link]

- Wilson, E. W. Jr., & Westenberg, A. A. (1967). Study of the reaction of hydroxyl radical with methane by quantitative ESR. In Eleventh Symposium (International) on Combustion (pp. 1143-1150). Elsevier. [Link]

- Zhang, H., & Zhang, X. (2015). Impact of chamber wall loss of gaseous organic compounds on secondary organic aerosol formation: explicit modeling of SOA formation from alkane and alkene oxidation. Atmospheric Chemistry and Physics, 15(17), 9931–9951. [Link]

Sources

An In-Depth Technical Guide to the Photochemical Degradation Pathways of 2,3,4-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary photochemical degradation pathways of 2,3,4-trimethylpentane, a representative branched-chain alkane. As a significant component of gasoline, its atmospheric fate is of considerable interest. This document delves into the core mechanisms of its degradation, with a focus on the dominant role of hydroxyl radical-initiated oxidation, and outlines the experimental methodologies employed to elucidate these complex reactions.

Introduction to the Atmospheric Chemistry of this compound

This compound ((CH₃)₂CHCH(CH₃)CH(CH₃)₂) is a branched alkane and a constituent of gasoline.[1][2] Its release into the atmosphere, primarily from vehicle exhaust and fuel evaporation, makes its atmospheric chemistry a crucial area of study.[3][4] In the troposphere, the primary daytime loss process for alkanes is their reaction with photochemically generated hydroxyl (OH) radicals.[3][4] Other potential photochemical degradation pathways, such as direct photolysis and reactions with ozone (O₃) and nitrate radicals (NO₃), are considered to be of negligible importance for alkanes under typical atmospheric conditions. Alkanes do not absorb sunlight in the tropospheric UV-visible range, and their reaction rates with O₃ and NO₃ are extremely slow.

The OH radical-initiated oxidation of this compound is a complex process that leads to the formation of a variety of oxygenated volatile organic compounds (OVOCs) and, under certain conditions, can contribute to the formation of secondary organic aerosol (SOA). Understanding these degradation pathways is essential for accurately modeling air quality and the atmospheric lifetime of this compound.

The Dominant Photochemical Degradation Pathway: Reaction with Hydroxyl Radicals

The principal mechanism for the atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical (OH). This reaction proceeds via a complex series of steps, ultimately leading to the formation of various smaller, oxygenated products.

The initial reaction with the OH radical can be represented as:

(CH₃)₂CHCH(CH₃)CH(CH₃)₂ + OH → C₈H₁₇• + H₂O

The rate constant for this reaction has been measured using the relative rate method and is determined to be (6.84 ± 0.12) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K.[3]

Subsequent Radical Reactions

Following the initial hydrogen abstraction, the resulting alkyl radical (C₈H₁₇•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (C₈H₁₇O₂•). In the presence of nitric oxide (NO), this peroxy radical is then converted to an alkoxy radical (C₈H₁₇O•) and nitrogen dioxide (NO₂).

C₈H₁₇• + O₂ → C₈H₁₇O₂• C₈H₁₇O₂• + NO → C₈H₁₇O• + NO₂

The fate of the alkoxy radical is critical in determining the final product distribution and can proceed through several competing pathways:

-

Decomposition: Carbon-carbon bond scission, leading to the formation of smaller carbonyl compounds and alkyl radicals.

-

Isomerization: A 1,5-H shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom, forming a hydroxyalkyl radical.

-

Reaction with O₂: Abstraction of a hydrogen atom by O₂ to form a carbonyl and a hydroperoxyl radical (HO₂).

The branching ratios of these pathways are dependent on the structure of the specific alkoxy radical formed.

Visualizing the Primary Degradation Pathway

Caption: OH-initiated degradation of this compound.

Identified Degradation Products

Experimental studies have identified several key products resulting from the OH radical-initiated oxidation of this compound in the presence of NO. The molar yields of these products provide insight into the relative importance of the different alkoxy radical decay pathways.

| Product | Molar Yield (%) |

| Acetaldehyde | 47 ± 6 |

| Acetone | 76 ± 11 |

| 3-Methyl-2-butanone | 41 ± 5 |

| 3-Methyl-2-butyl nitrate | 1.6 ± 0.2 |

| 2-Propyl nitrate | 6.2 ± 0.8 |

| Data from Aschmann et al. (2004)[3] |

In addition to the quantified products in the table, other compounds such as C₅- and C₈-hydroxynitrates and a C₈-hydroxycarbonyl have been observed through in situ atmospheric pressure ionization tandem mass spectrometry (API-MS).[3] The formation of these products highlights the complexity of the degradation mechanism.

Experimental Methodologies for Studying Photochemical Degradation

The elucidation of these complex degradation pathways relies on sophisticated experimental techniques that simulate atmospheric conditions in a controlled laboratory setting.

Smog Chamber Experiments

Smog chambers are large-volume reactors, typically constructed from FEP Teflon film, designed to simulate atmospheric chemical processes.[5][6] These chambers allow for the study of gas-phase reactions under conditions that mimic the real atmosphere, including the presence of simulated sunlight.[7]

-

Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., 24 hours) to remove any residual contaminants.[8]

-

Reactant Injection: A known concentration of this compound is introduced into the chamber, along with a source of OH radicals (e.g., methyl nitrite photolysis) and NOx (NO and NO₂).[8]

-

Initiation of Reaction: The reaction is initiated by irradiating the chamber with a light source that simulates the solar spectrum (e.g., blacklamps or an argon arc lamp).[6][7]

-